molecular formula C15H22O10 B14171975 1,2,3,4,5-Penta-O-acetylpentitol CAS No. 5401-55-8

1,2,3,4,5-Penta-O-acetylpentitol

Cat. No.: B14171975
CAS No.: 5401-55-8
M. Wt: 362.33 g/mol
InChI Key: NVKPIAUSOPISJK-UHFFFAOYSA-N
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Description

1,2,3,4,5-Penta-O-acetylpentitol is a pentitol derivative where all five hydroxyl groups are acetylated. This compound is part of a broader class of acetylated sugars and sugar alcohols, which are often used in various chemical and biological applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,5-Penta-O-acetylpentitol can be synthesized through the acetylation of pentitol using acetic anhydride in the presence of a catalyst such as perchloric acid or sulfuric acid . The reaction typically involves dissolving pentitol in acetic anhydride and adding the catalyst while maintaining the temperature below 35°C. The mixture is then stirred and poured into ice water to precipitate the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Penta-O-acetylpentitol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

1,2,3,4,5-Penta-O-acetylpentitol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Penta-O-acetylpentitol involves its hydrolysis to release pentitol, which can then participate in various metabolic pathways. The acetyl groups can also interact with enzymes and other proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,5-Penta-O-acetylpentitol is unique due to its specific acetylation pattern, which imparts distinct chemical and physical properties. Compared to other acetylated sugars, it offers different reactivity and solubility profiles, making it suitable for specific applications in research and industry .

Properties

CAS No.

5401-55-8

Molecular Formula

C15H22O10

Molecular Weight

362.33 g/mol

IUPAC Name

2,3,4,5-tetraacetyloxypentyl acetate

InChI

InChI=1S/C15H22O10/c1-8(16)21-6-13(23-10(3)18)15(25-12(5)20)14(24-11(4)19)7-22-9(2)17/h13-15H,6-7H2,1-5H3

InChI Key

NVKPIAUSOPISJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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